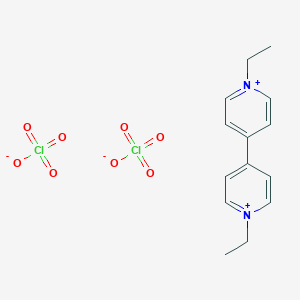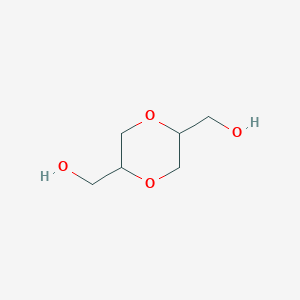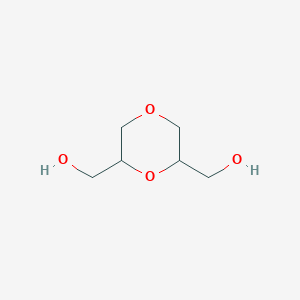
1,4-Dioxan-2,6-dimethanol
Übersicht
Beschreibung
1,4-Dioxane-2,6-dimethanol: is an organic compound with the molecular formula C6H12O4. It is a derivative of 1,4-dioxane, featuring two hydroxymethyl groups at the 2 and 6 positions. This compound is known for its utility in various chemical processes and research applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxane-2,6-dimethanol has several applications in scientific research:
Synthetic Chemistry: It is used as a solvent and reagent in the synthesis of other chemicals.
Environmental Remediation: It is involved in the cleanup of volatile organic compound-contaminated sites.
Biodegradation Research: Studies have shown that it can be biodegraded, offering cost-effective biological treatment processes.
Molecular Structure and Behavior: Research on its molecular arrangement and interaction with water has been conducted.
Chemical Reactions and Properties: It plays a role in various chemical reactions, including the production of derivatives of other compounds.
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various cellular and molecular targets, influencing biochemical processes .
Mode of Action
It’s possible that it interacts with its targets through hydrogen bonding, given its hydroxyl functional groups
Biochemical Pathways
Dioxane derivatives are often involved in various chemical reactions, potentially affecting multiple pathways .
Result of Action
It’s known that dioxane derivatives can have various effects, depending on their specific structure and the context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dioxane-2,6-dimethanol. Factors such as temperature, pH, and the presence of other substances can affect its stability and interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2,6-dimethanol can be synthesized through the hydroxymethylation of 1,4-dioxane. This process typically involves the reaction of 1,4-dioxane with formaldehyde under basic conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of 1,4-dioxane-2,6-dimethanol may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dioxane-2,6-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,4-dioxane-2,6-dimethanol derivatives with different functional groups.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Acidic or basic catalysts are used depending on the desired substitution product.
Major Products:
Oxidation: Formation of 1,4-dioxane-2,6-dicarboxylic acid.
Reduction: Formation of 1,4-dioxane-2,6-dimethanol derivatives.
Substitution: Formation of various ethers and esters.
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxane: A parent compound with similar structural features but lacking the hydroxymethyl groups.
Diglycolic Anhydride: Another related compound with different functional groups and applications.
Uniqueness: 1,4-Dioxane-2,6-dimethanol is unique due to its dual hydroxymethyl groups, which confer distinct reactivity and applications compared to its parent compound and other similar molecules.
Eigenschaften
IUPAC Name |
[6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-1-5-3-9-4-6(2-8)10-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBFGULPNNFLAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CO1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337860 | |
| Record name | 1,4-Dioxane-2,6-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54120-69-3 | |
| Record name | 1,4-Dioxane-2,6-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 1,4-Dioxane-2,6-dimethanol identified in these studies?
A1: Both studies employed Gas Chromatography-Mass Spectrometry (GC/MS) for the identification and quantification of the various compounds [, ]. This widely used analytical technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratio. The relative content of 1,4-Dioxane-2,6-dimethanol was determined by area normalization, indicating its presence within the complex mixture of extracted compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



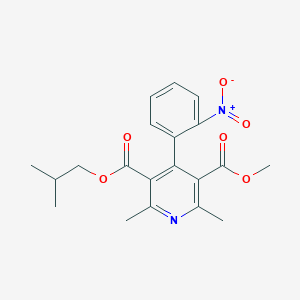
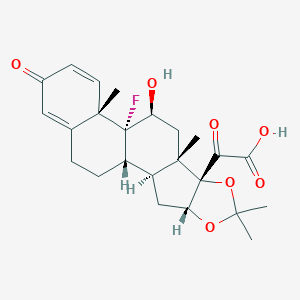
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)


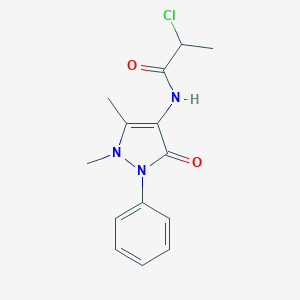
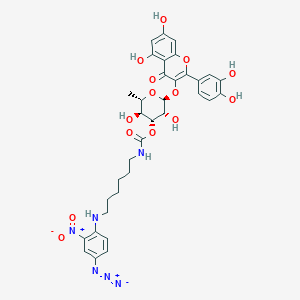
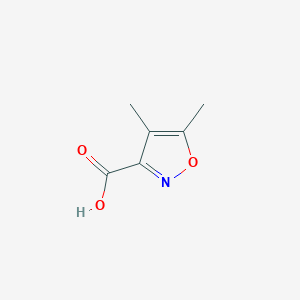
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)

